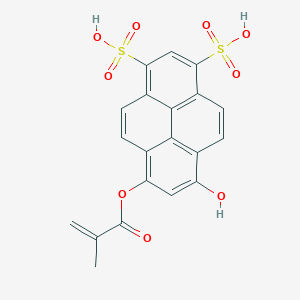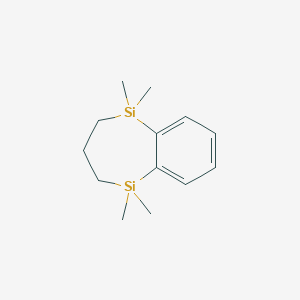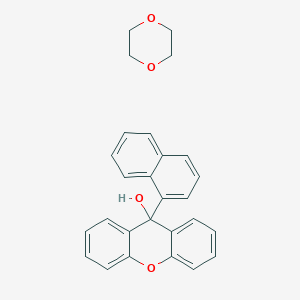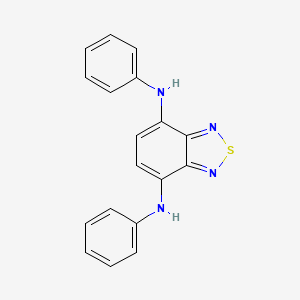
2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyrene moiety, which is a polycyclic aromatic hydrocarbon, and functional groups such as hydroxyl, sulfo, and ester groups. The combination of these groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester typically involves multi-step organic reactions. One common method includes the esterification of 2-Propenoic acid, 2-methyl- with 3-hydroxy-6,8-disulfo-1-pyrenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. Additionally, industrial processes may employ advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfo groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted pyrene derivatives.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its pyrene moiety, which exhibits strong fluorescence properties.
Biology: Employed in the study of biological membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of advanced materials such as polymers and coatings with unique optical properties.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester is largely influenced by its ability to interact with various molecular targets. The pyrene moiety can intercalate into DNA, affecting its structure and function. Additionally, the sulfo groups can form strong ionic interactions with proteins and other biomolecules, altering their activity and stability. These interactions can modulate various biochemical pathways, making the compound useful in both research and therapeutic contexts.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester
- 2-Propenoic acid, 3-phenyl-, methyl ester
- 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester stands out due to its unique combination of functional groups and the presence of the pyrene moiety. This combination imparts distinct fluorescence properties and the ability to form strong interactions with biomolecules, making it particularly valuable in applications requiring high sensitivity and specificity.
Propiedades
Número CAS |
627870-12-6 |
|---|---|
Fórmula molecular |
C20H14O9S2 |
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
6-hydroxy-8-(2-methylprop-2-enoyloxy)pyrene-1,3-disulfonic acid |
InChI |
InChI=1S/C20H14O9S2/c1-9(2)20(22)29-15-7-14(21)10-3-5-12-16(30(23,24)25)8-17(31(26,27)28)13-6-4-11(15)18(10)19(12)13/h3-8,21H,1H2,2H3,(H,23,24,25)(H,26,27,28) |
Clave InChI |
BGDUFOSNVLHNEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC1=C2C=CC3=C(C=C(C4=C3C2=C(C=C4)C(=C1)O)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[(4-formylphenyl)sulfonyl]-](/img/structure/B14228615.png)


![2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro-](/img/structure/B14228638.png)
![Glycine, N-[1-(4-methoxyphenyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-](/img/structure/B14228649.png)
![4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine](/img/structure/B14228654.png)



![3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one](/img/structure/B14228680.png)


![N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14228701.png)
![1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid](/img/structure/B14228703.png)
